n-Cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
n-Cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amidines.
Substitution Reactions: Introduction of the cyclopentyl and ethylphenyl groups can be done via nucleophilic substitution reactions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentyl or ethylphenyl groups.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in studying biological pathways and interactions.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals targeting specific diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine
- n-Cyclopentyl-5-(4-ethylphenyl)-2-(difluoromethyl)pyrimidin-4-amine
Uniqueness
The presence of the trifluoromethyl group in n-Cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.
Properties
CAS No. |
917895-60-4 |
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Molecular Formula |
C18H20F3N3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H20F3N3/c1-2-12-7-9-13(10-8-12)15-11-22-17(18(19,20)21)24-16(15)23-14-5-3-4-6-14/h7-11,14H,2-6H2,1H3,(H,22,23,24) |
InChI Key |
CNJUKXZCHNLNIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C(F)(F)F |
Origin of Product |
United States |
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